molecular formula C6H2Cl2F2O2S B2845389 3-Chloro-2,4-difluorobenzenesulfonyl chloride CAS No. 1208077-72-8

3-Chloro-2,4-difluorobenzenesulfonyl chloride

Cat. No. B2845389
CAS RN: 1208077-72-8
M. Wt: 247.04
InChI Key: LWTZUPNGXKUHOP-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative . It has a molecular formula of CHClFOS, an average mass of 212.602 Da, and a monoisotopic mass of 211.951035 Da .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,4-difluorobenzenesulfonyl chloride consists of a benzene ring substituted with two fluorine atoms, one chlorine atom, and a sulfonyl chloride group . The exact positions of these substituents on the benzene ring can be determined by the compound’s name: the chlorine atom is at the 3rd position, the fluorine atoms are at the 2nd and 4th positions, and the sulfonyl chloride group is attached to the benzene ring.

Scientific Research Applications

Green Synthesis of Sulfonyl Chloride Derivatives

A study explored a green synthesis method for 3-Nitrobenzenesulfonyl chloride, a related compound, highlighting a reduction in waste and high product yield. This method could potentially be adapted for synthesizing 3-Chloro-2,4-difluorobenzenesulfonyl chloride, emphasizing environmental sustainability in chemical manufacturing processes (Chen Zhong-xiu, 2009).

Chemoselective Arylation

Research on the chemoselective arylation of CF3 and chlorocarbonyl groups on aromatic rings using AlCl3 provides insights into potential reactions involving 3-Chloro-2,4-difluorobenzenesulfonyl chloride. Such reactions could lead to novel compounds with applications in materials science or pharmaceuticals (A. Okamoto, K. Kumeda, N. Yonezawa, 2010).

Synthesis of Sulfonyl Chloride Derivatives

Another study focused on synthesizing 3-Formylbenzenesulfonyl chloride derivatives from benzaldehydes, showcasing a method that might be applicable to 3-Chloro-2,4-difluorobenzenesulfonyl chloride. This research opens the door to creating a wide range of derivatives with potential uses in dye production, pharmaceuticals, and more (Xuefei Bao et al., 2017).

Advanced Oxidation Processes

A study on the degradation of azo dyes in the presence of chloride ions using advanced oxidation processes may hint at the reactivity of 3-Chloro-2,4-difluorobenzenesulfonyl chloride in similar conditions. Understanding these reactions could lead to applications in wastewater treatment and environmental remediation (Ruixia Yuan et al., 2011).

Safety and Hazards

3-Chloro-2,4-difluorobenzenesulfonyl chloride is likely to be hazardous, as indicated by the hazard statements associated with similar compounds like 2,4-Difluorobenzenesulfonyl chloride. These compounds can cause severe skin burns and eye damage .

Mechanism of Action

Target of Action

It’s known that sulfonyl chloride compounds often react with amines, alcohols, and phenols, forming sulfonamides, sulfonate esters, and sulfonic acids respectively .

Mode of Action

3-Chloro-2,4-difluorobenzenesulfonyl chloride is a reactive compound that can participate in various chemical reactions. It’s known to be used in the synthesis of 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole . The exact mode of action would depend on the specific reaction conditions and the presence of other reactants.

Biochemical Pathways

As a sulfonyl chloride, it’s likely to be involved in reactions leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids . These compounds can participate in a variety of biochemical pathways, depending on their specific structures.

Result of Action

The molecular and cellular effects of 3-Chloro-2,4-difluorobenzenesulfonyl chloride would depend on its specific targets and the biochemical pathways it affects. Given its reactivity, it’s likely to form covalent bonds with various biomolecules, potentially altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactants can significantly influence the action, efficacy, and stability of 3-Chloro-2,4-difluorobenzenesulfonyl chloride. For example, sulfonyl chlorides are typically stable under acidic conditions but react readily under basic conditions .

properties

IUPAC Name

3-chloro-2,4-difluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2O2S/c7-5-3(9)1-2-4(6(5)10)13(8,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTZUPNGXKUHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4-difluorobenzenesulfonyl chloride

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